N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a quinazoline moiety, and an acetylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Moiety Synthesis: The quinazoline structure is often prepared via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions: The furan and quinazoline intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline moiety, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-14(27)24-15-6-8-16(9-7-15)25-21(28)20-11-10-17(30-20)12-26-13-23-19-5-3-2-4-18(19)22(26)29/h2-11,13H,12H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HGAYDCMZUNDISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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